

Cyclohexanemethanol-d11: Technical Guide to Solubility & Application

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Compound of Interest

Compound Name: Cyclohexanemethanol-d11

CAS No.: 1215077-50-1

Cat. No.: B579964

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Executive Summary & Compound Identity

Cyclohexanemethanol-d11 (CAS: 1215077-50-1) is the isotopically labeled analog of cyclohexanemethanol, where the cyclohexane ring is fully deuterated (

).^[1] It is primarily utilized as an internal standard in mass spectrometry (LC-MS/GC-MS) and as a mechanistic probe in NMR spectroscopy.

Understanding its solubility profile is critical for accurate stock solution preparation, preventing precipitation in aqueous buffers during biological assays, and optimizing extraction protocols.^[1] Due to the Principle of Isotopic Similarity, the solubility profile of the d11-analog closely mirrors its protio-parent (Cyclohexanemethanol, CAS 100-49-2), with minor thermodynamic deviations attributable to the deuterium isotope effect.^[1]

Chemical Identity

Parameter	Details
Compound Name	(Cyclohexyl-d11)methanol
CAS Number	1215077-50-1
Chemical Formula	
Molecular Weight	~125.26 g/mol (vs. 114.19 g/mol for protio)
Structure	A fully deuterated cyclohexane ring attached to a protonated hydroxymethyl group (). ^[2] ^[3] ^[4] ^[5]
Physical State	Colorless liquid or low-melting solid (mp ~-19°C). ^[3]

Solubility Profile & Solvent Compatibility^[6]

The following data aggregates empirical data from the parent compound and theoretical corrections for the deuterated analog. **Cyclohexanemethanol-d11** is an amphiphilic molecule; the lipophilic

ring drives solubility in organics, while the

group provides limited water miscibility.^[1]

Table 1: Solubility in Common Organic Solvents (at 25°C)

Solvent Class	Solvent	Solubility Rating	Estimated Saturation (mg/mL)	Application Notes
Alcohols	Methanol	High	Miscible	Ideal for primary stock solutions (LC-MS).
Ethanol	High	Miscible	Preferred for biological spiking (low toxicity).	
Polar Aprotic	DMSO	High	Miscible	Universal solvent for bio-assays; hygroscopic.
Acetonitrile	High	Miscible	Standard carrier for Reverse-Phase LC.	
DMF	High	Miscible	Used in synthesis; difficult to remove.	
Chlorinated	Dichloromethane (DCM)	High	>500 mg/mL	Excellent for liquid-liquid extraction (LLE).
Chloroform	High	>500 mg/mL	Common NMR solvent ().	
Ethers	THF	High	Miscible	Good for synthetic reactions.
Hydrocarbons	Hexane	Moderate	~50–100 mg/mL	Lower solubility due to polarity of -OH group.

Aqueous	Water (pH 7)	Low	~0.7 mg/mL (6 mM)	Critical: Risk of precipitation upon dilution.[6]
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Technical Insight: While often listed as "slightly soluble" in water, the lipophilicity of the deuterated ring (LogP ~1.9 + isotope effect) means aqueous buffers should always contain a co-solvent (e.g., 1-5% DMSO or Methanol) to maintain stability.[1]

Technical Deep Dive: The Deuterium Isotope Effect

Researchers must account for subtle physicochemical differences between the d11 and d0 forms.

Hydrophobicity and Retention Time

The C-D bond is shorter (approx. 0.005 Å) and has a lower molar volume than the C-H bond. This results in the Deuterium Isotope Effect on Lipophilicity.

- Effect: **Cyclohexanemethanol-d11** is slightly less lipophilic than its protio-analog in Reverse-Phase Chromatography (RPC) due to reduced dispersion forces with the C18 stationary phase.
- Observation: In LC-MS, the d11 peak may elute slightly earlier than the d0 analyte. This is critical when setting integration windows.

Solubility Thermodynamics

- Molar Volume: The d11 analog has a slightly smaller molar volume.
- H-Bonding: The

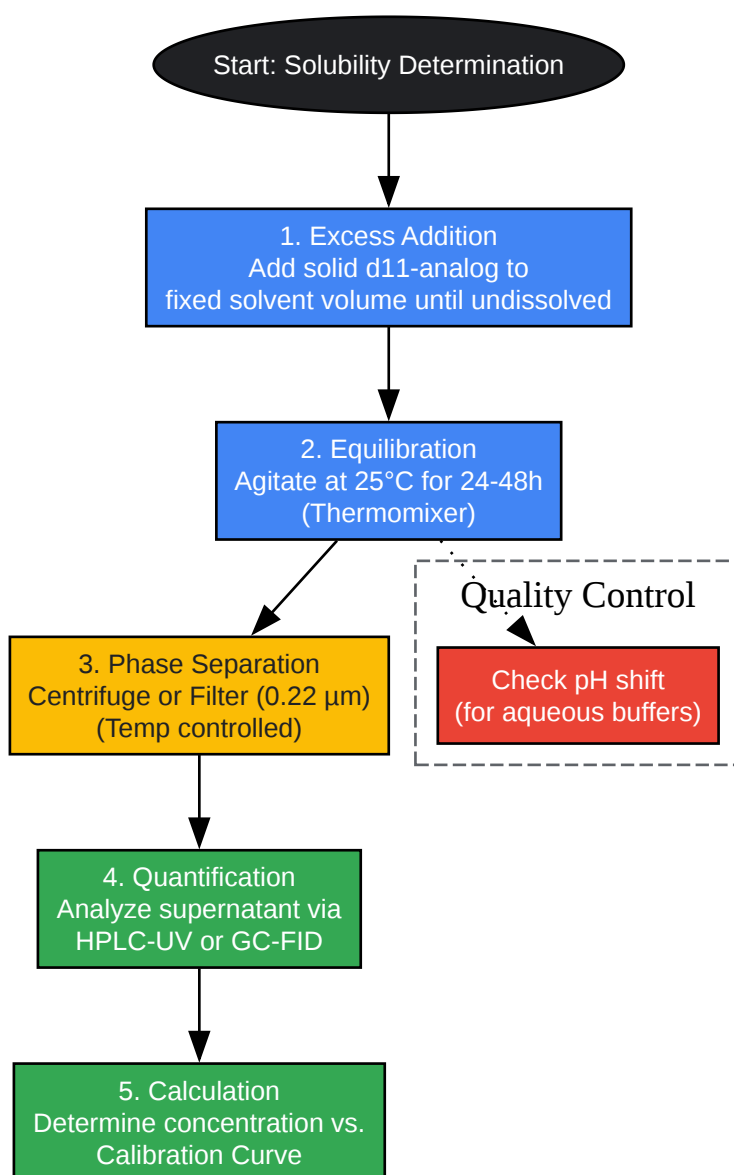
group remains protonated; therefore, hydrogen bonding capability (donor/acceptor) is identical to the parent.[1]

- Conclusion: Solubility differences are negligible for general preparative work (gravimetric error > isotope error), but thermodynamic activity in saturated solutions may vary by <1%.[1]

Experimental Protocols

Workflow Visualization: Solubility Determination

The following diagram outlines the "Saturation Shake-Flask" method, the gold standard for validating solubility for critical assays.



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Figure 1: Standard workflow for determining thermodynamic solubility of deuterated standards.

Protocol A: Preparation of Stable Stock Solutions (LC-MS)

Objective: Create a 1 mg/mL primary stock solution.

- Weighing: Accurately weigh 10.0 mg of **Cyclohexanemethanol-d11** into a 20 mL amber glass scintillation vial.
 - Note: Use an anti-static gun; deuterated compounds are expensive and often static-prone.
- Solvent Addition: Add 10.0 mL of LC-MS grade Methanol.
 - Why Methanol? It prevents esterification (unlike ethanol/acids) and is easily evaporated if solvent exchange is needed.
- Dissolution: Vortex for 30 seconds. Sonication is rarely needed but can be used for 1 minute if the compound was stored cold and is viscous.
- Storage: Store at -20°C. Stable for >12 months.
 - Caution: Ensure the cap is PTFE-lined to prevent evaporation and concentration drift.

Protocol B: Avoiding "Crash-Out" in Aqueous Assays

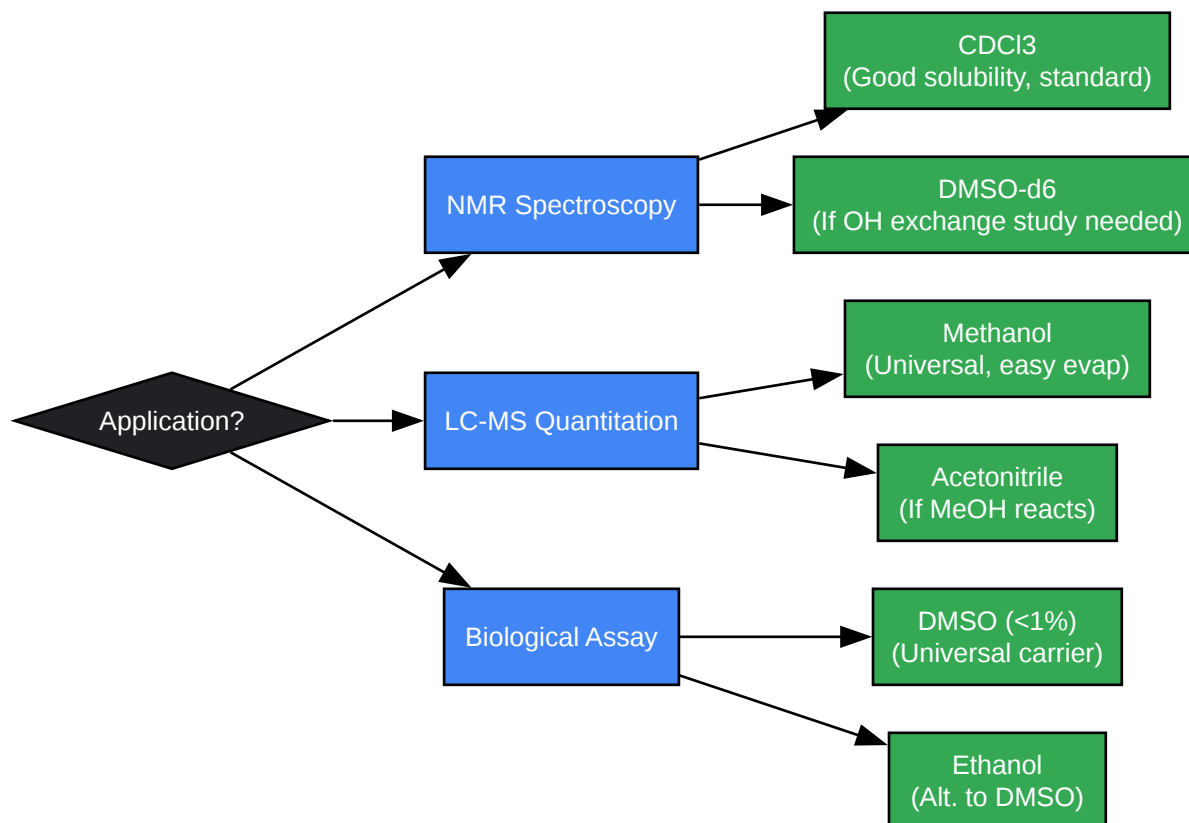
Objective: Dosing the standard into a cell culture or enzymatic assay (aqueous buffer).

- Prepare Working Solution: Dilute the Methanol stock (Protocol A) 100-fold into DMSO to create a 10 µg/mL secondary stock.
- Spike: Add the DMSO working solution to the aqueous buffer.
 - Rule of Thumb: Keep final DMSO concentration < 1% (v/v).

- Limit: Do not exceed 50 µg/mL final concentration in water to avoid micro-precipitation, which acts as a "silent error" in concentration data.[1]

Solvent Selection Decision Tree

Choose the correct solvent based on your downstream analytical technique.



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Figure 2: Solvent selection logic based on analytical requirements.

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